Galactinol is a pivotal compound in the biosynthesis of raffinose family oligosaccharides (RFOs), which are crucial for various physiological processes in plants. Galactinol synthase (GolS) catalyzes the initial step in the formation of RFOs, which involves the transfer of galactose from UDP-galactose to inositol, forming galactinol. This process is not only essential for the normal growth and development of plants but also plays a significant role in their response to abiotic stresses such as drought, salinity, and cold23610.
Galactinol synthase activity is a key regulatory point for carbon partitioning between sucrose and RFOs in developing seeds. The enzyme's activity correlates with the levels of galactinol and RFOs, which are believed to function as osmoprotectants and antioxidants, protecting plants from oxidative damage234. In Arabidopsis thaliana, overexpression of GolS genes has been shown to increase the levels of galactinol and raffinose, conferring increased tolerance to oxidative stress and abiotic stresses such as salinity and chilling36. Furthermore, the expression of GolS is induced by stress conditions, suggesting that galactinol and raffinose may play a role in stress tolerance mechanisms6.
β-Galactosidases, which can hydrolyze galactosidic bonds, are used in the food industry to improve the sweetness, solubility, flavor, and digestibility of dairy products. These enzymes are also employed in the production of galactosylated products and the removal of lactose from milk products for lactose-intolerant individuals15.
In agriculture, the manipulation of galactinol synthase genes has been explored to enhance stress tolerance in crops. For instance, the expression of galactinol synthase from Ammopiptanthus nanus in tomato plants improved their cold tolerance, potentially through alterations in sugar composition and ethylene signaling pathways10. Similarly, overexpression of chickpea GolS genes in Arabidopsis resulted in improved seed vigor and longevity by limiting age-induced reactive oxygen species (ROS) accumulation4.
Galactinol and its derivatives have potential applications in biotechnology and medicine due to their osmoprotective and antioxidative properties. The ability of galactinol and raffinose to scavenge hydroxyl radicals suggests they could be used to protect cells from oxidative damage3. Additionally, the transglycosylation activity of β-galactosidases can be harnessed for synthesizing galactose-containing carbohydrates, which have applications in food, medicine, and cosmetics5.
Research on galactinol synthase is also significant in understanding plant responses to environmental stresses. Studies on Arabidopsis thaliana have shown that drought- and cold-inducible genes for galactinol synthase are crucial for stress tolerance, providing insights into the molecular mechanisms plants use to survive adverse conditions6.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: